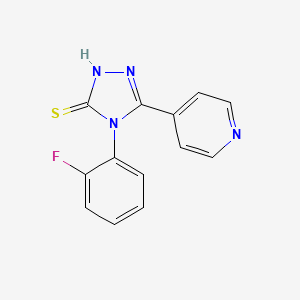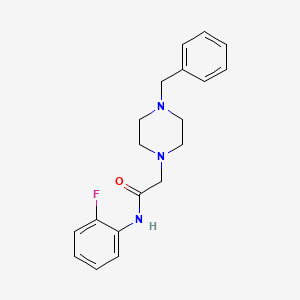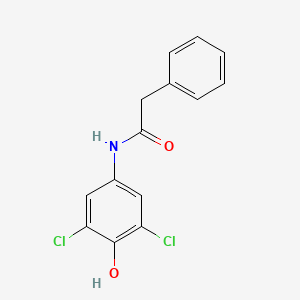![molecular formula C17H25N3O2 B5726710 N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
作用机制
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea modulates these processes and affects various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in stem cell differentiation and cancer biology.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to have various biochemical and physiological effects in different cell types. In stem cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea maintains the pluripotency of embryonic stem cells and induces the differentiation of induced pluripotent stem cells into specific cell types. In cancer cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea inhibits the growth and metastasis of various cancer cell lines by modulating various signaling pathways, including the Wnt/β-catenin pathway. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to promote neuronal differentiation and protect against neuronal damage.
实验室实验的优点和局限性
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has several advantages for laboratory experiments, including its high selectivity for GSK-3, its ability to penetrate cell membranes, and its stability in various solvents. However, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
未来方向
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has significant potential for therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Future research could focus on developing more potent and selective GSK-3 inhibitors based on the structure of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea. Additionally, research could investigate the potential of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a therapeutic agent in combination with other drugs or therapies. Finally, more studies are needed to understand the long-term effects and potential side effects of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea in vivo.
合成方法
The synthesis of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea involves the reaction of 4-(4-morpholinyl)aniline with cyclohexyl isocyanate in the presence of a suitable solvent. The reaction yields N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a white solid, which can be purified using various methods, including recrystallization and column chromatography.
科学研究应用
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been extensively studied in various scientific fields, including stem cell research, cancer biology, and neurobiology. In stem cell research, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea is used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells into specific cell types. In cancer biology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been used to study the role of GSK-3 in neuronal development and function.
属性
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h6-9,14H,1-5,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSXLQEDZASFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944636 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)



![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)


